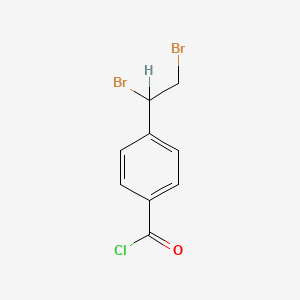
4-(1,2-dibromoethyl)benzoyl Chloride
Cat. No. B8414472
Key on ui cas rn:
108614-49-9
M. Wt: 326.41 g/mol
InChI Key: SVEDLBODLMOYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04772624
Procedure details


The compound 4-n-propyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane was synthesized utilizing the method set forth in Procedure 2. Reaction of the 3-n-propyl-3-hydroxymethyloxetane with 4-(1,2-dibromoethyl)benzoyl chloride led to the production of the corresponding oxetane ester which was characterized by NMR (300 MHz, CDCl3): δ 0.95 (3H, t, CH3), 1.35 (2H, m, CH3CH2), 1.75 (2H, m, CH3CH2CH2), 3.95-4.1 (2H, m, CH2Br), 4.45 (2H, s, CH2O), 4.5-4.6 (4H, d of d, CH2OCH2), 5.1 (1H, d of d, ArCHBr), 7.5 (2H, d, aromatic), 8.05 (2H, d, aromatic). The oxetane ester was reacted with boron trifluoride etherate as described in Procedure 2 to provide 4-n-propyl-1-(4-(1,2-dibromoethyl)phenyl)-2,6,7-trioxabicyclo[2.2.2]octane. This compound was characterized by NMR (300 MHz, CDCl3): δ 0.9 (3H, t, CH3), 1.15-1.35 (4H, m, CH2CH2), 3.9-4.1 (2H, m, CH2Br), 4.1 (6H, s, (CH2O)3), 5.1 (1H, d of d, ArCHBr), 7.35 (2H, d, aromatic), 7.6 (2H, d, aromatic).


[Compound]
Name
oxetane ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
oxetane ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1([CH2:8][OH:9])[CH2:7][O:6][CH2:5]1)[CH2:2][CH3:3].[Br:10][CH:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)[CH2:12][Br:13].B(F)(F)F.CCOCC>>[CH2:1]([C:4]12[CH2:8][O:9][C:18]([C:17]3[CH:21]=[CH:22][C:14]([C:11]#[CH:12])=[CH:15][CH:16]=3)([O:6][CH2:5]1)[O:19][CH2:7]2)[CH2:2][CH3:3].[CH2:1]([C:4]12[CH2:8][O:9][C:18]([C:17]3[CH:21]=[CH:22][C:14]([CH:11]([Br:10])[CH2:12][Br:13])=[CH:15][CH:16]=3)([O:6][CH2:5]1)[O:19][CH2:7]2)[CH2:2][CH3:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C1(COC1)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(CBr)C1=CC=C(C(=O)Cl)C=C1
|
Step Two
[Compound]
|
Name
|
oxetane ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
oxetane ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C12COC(OC1)(OC2)C2=CC=C(C=C2)C(CBr)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
